
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the reaction of phenylalanine with a bromination reagent such as iodine tetrabromide under inert atmospheric conditions to avoid unwanted by-products . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The bromination reaction is carried out in large reactors with precise control over temperature and pressure. The use of cost-effective and readily available raw materials further enhances the feasibility of industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the development of potential drug molecules for treating cancer and infectious diseases.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. This inhibition can lead to the modulation of cellular processes, making it a valuable tool in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Bromophenylacetic acid
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various organic compounds, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H10BrClN2 |
|---|---|
Poids moléculaire |
261.54 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H/t9-;/m0./s1 |
Clé InChI |
XYPSMJYQHVEZBS-FVGYRXGTSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CC#N)N)Br.Cl |
SMILES canonique |
C1=CC(=CC=C1C(CC#N)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


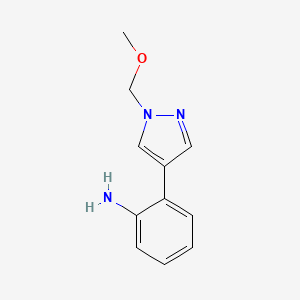
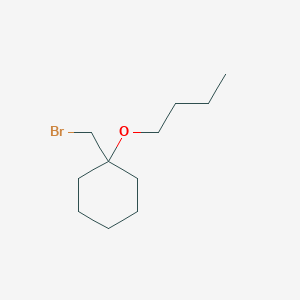
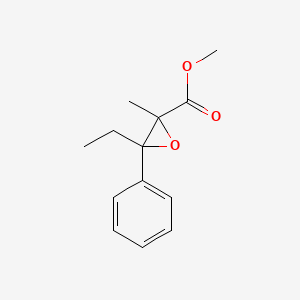

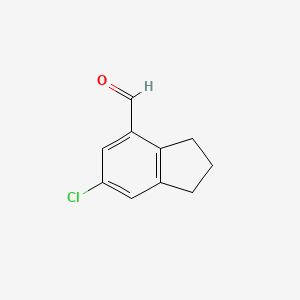
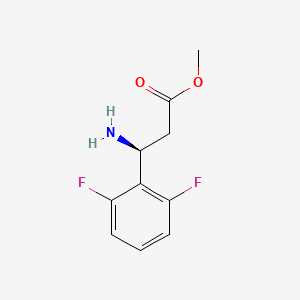




![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)

![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)

